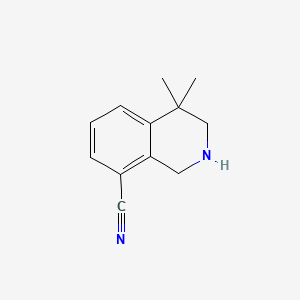

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . Also, they can undergo reactions involving isomerization of iminium intermediate .Applications De Recherche Scientifique

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline, a core structure related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, is recognized for its versatility in medicinal chemistry. Initially identified for its neurotoxicity, this class has since been discovered to have therapeutic potential, including neuroprotection against Parkinsonism in mammals. Its derivatives, including those fused with tetrahydroisoquinoline rings, have been explored for anticancer applications, exemplified by trabectedin's FDA approval for soft tissue sarcomas. The review by Singh and Shah (2017) highlights the breadth of therapeutic activities explored through tetrahydroisoquinoline derivatives, covering patents from 2010 to 2015 in areas such as cancer, malaria, and CNS disorders, showcasing the scaffold's potential for diverse therapeutic applications (Singh & Shah, 2017).

Organic Light-Emitting Diodes (OLEDs)

Another area of application is in the development of organic light-emitting diodes (OLEDs). While not directly citing 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, Squeo and Pasini (2020) discuss the significance of BODIPY-based materials, highlighting the broader context of organic semiconductors where related structures might play a role. Their work illustrates the ongoing innovation in OLEDs, with emphasis on structural design and synthesis for improved performance in light emission, particularly in the near-IR spectrum (Squeo & Pasini, 2020).

Health Benefits of Phytosterols

Research on 4,4-dimethyl phytosterols, closely related to the compound of interest, has revealed significant health benefits beyond traditional phytosterols. These benefits include potential disease prevention through interaction with the endogenous cannabinoid system (ECS). Zhang et al. (2019) provide an extensive review of the structural, source, and preclinical studies on 4,4-dimethyl phytosterols, suggesting a promising area for future clinical research and potential therapeutic applications (Zhang et al., 2019).

8-Hydroxyquinolines in Medicinal Chemistry

The compound's structural vicinity to 8-hydroxyquinoline derivatives, known for significant biological activities, underscores its potential in drug development. Gupta, Luxami, and Paul (2021) review recent advancements in synthesizing 8-hydroxyquinoline derivatives with potent bioactivities against cancer, HIV, and neurodegenerative disorders, among others. This highlights the compound's relevance in exploring novel pharmacological agents (Gupta, Luxami, & Paul, 2021).

Orientations Futures

Tetrahydroisoquinolines, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, future research could focus on the development of new synthetic methods and the exploration of their biological activities.

Propriétés

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWYBTIBSACTLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744844 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

CAS RN |

1203686-31-0 |

Source

|

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)

![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)